

4-Chloro-2,6-bis(trifluoromethyl)quinoline chemical properties

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Compound of Interest

Compound Name: 4-Chloro-2,6-bis(trifluoromethyl)quinoline

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An In-depth Technical Guide to **4-Chloro-2,6-bis(trifluoromethyl)quinoline** for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-Chloro-2,6-bis(trifluoromethyl)quinoline**, a highly functionalized heterocyclic compound of significant interest in modern chemical research. Designed for professionals in drug discovery, materials science, and synthetic chemistry, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Strategic Importance in Modern Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern anticancer drugs.^{[1][2][3]} Its rigid, aromatic framework is ideal for orienting functional groups to interact with biological targets. The strategic incorporation of trifluoromethyl (-CF₃) groups, as seen in **4-Chloro-2,6-bis(trifluoromethyl)quinoline**, imparts a unique combination of properties that are highly sought after in drug development. These electron-withdrawing groups are known to enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and improve binding affinity to target proteins.^{[4][5]} This makes the title compound a versatile and powerful building block for creating novel molecules with enhanced performance characteristics.^[6]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of **4-Chloro-2,6-bis(trifluoromethyl)quinoline** are summarized below. Understanding these parameters is critical for designing experimental conditions, from reaction setup to purification and storage.

Property	Value	Source
CAS Number	91991-79-6	[6]
Molecular Formula	C ₁₁ H ₄ ClF ₆ N	[6]
Molecular Weight	299.6 g/mol	[6]
Appearance	White amorphous powder	[6]
Melting Point	66-72 °C	[6]
Purity	≥ 98% (HPLC)	[6]
Storage	Store at 0-8 °C, tightly sealed	[6]

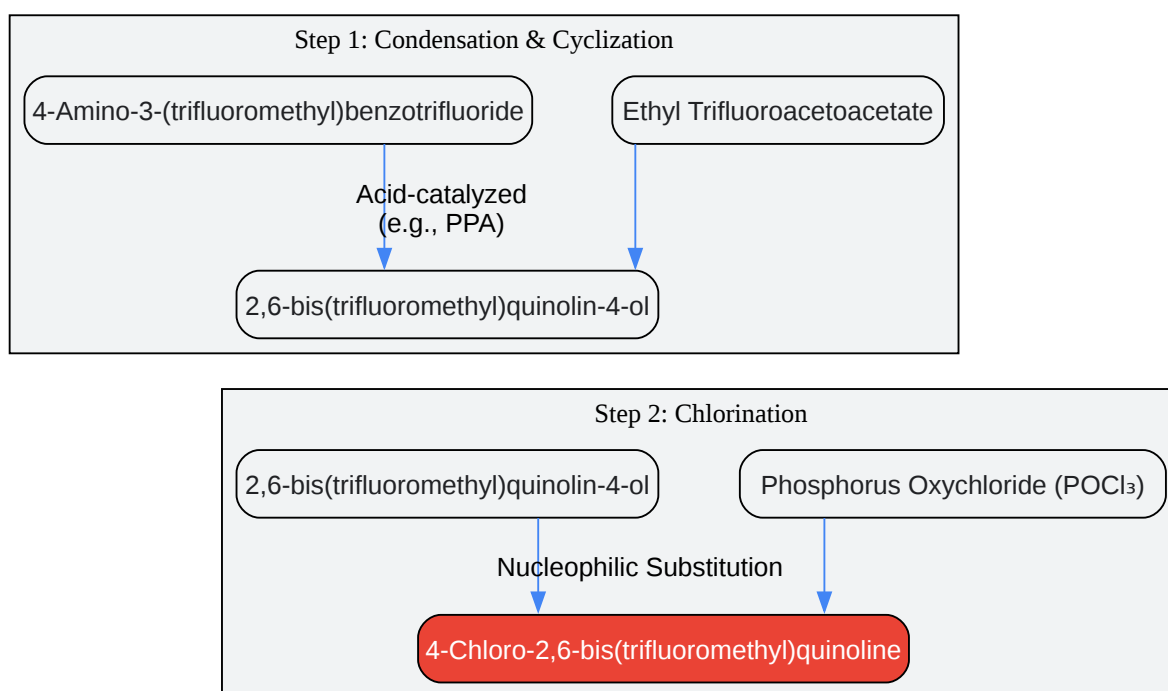
While detailed spectroscopic data for this specific isomer is not publicly aggregated, analysis of related structures provides expected characteristics.[7][8][9]

- ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm), with splitting patterns dictated by their positions on the quinoline core.
- ¹⁹F NMR: Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups, likely appearing in the range of -60 to -65 ppm.
- ¹³C NMR: Signals for the trifluoromethyl carbons would appear as quartets due to C-F coupling. The carbon atom attached to the chlorine (C4) would be significantly deshielded.
- Mass Spec: The molecular ion peak would show a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of a single chlorine atom.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted quinolines can be achieved through various established methodologies, such as the Friedländer annulation or multi-step cyclization pathways.^[10] The following represents a generalized, logical protocol for the preparation of **4-Chloro-2,6-bis(trifluoromethyl)quinoline**, emphasizing the rationale behind each step.

Conceptual Synthesis Workflow



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Caption: Generalized synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-ol (Intermediate)

- **Rationale:** This step employs a cyclocondensation reaction to construct the core quinoline ring system. Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a potent dehydrating acid catalyst, driving the reaction towards the cyclized product.
- **Procedure:**
 1. To a reaction vessel equipped with a mechanical stirrer and a condenser, add 4-Amino-3-(trifluoromethyl)benzotrifluoride (1.0 eq).
 2. Add polyphosphoric acid (PPA) (approx. 10x weight of aniline) and heat the mixture to ~80°C with stirring to ensure homogenization.
 3. Slowly add ethyl trifluoroacetoacetate (1.1 eq) to the mixture.
 4. Increase the temperature to 140-150°C and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
 5. After completion, cool the reaction mixture to ~70°C and carefully pour it onto crushed ice with vigorous stirring.
 6. The precipitated solid is the crude quinolinol intermediate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorination to **4-Chloro-2,6-bis(trifluoromethyl)quinoline** (Final Product)

- **Rationale:** The hydroxyl group at the C4 position is a poor leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl_3) converts it into a chlorophosphite ester intermediate, which is an excellent leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 4-chloro product.[\[11\]](#)
- **Procedure:**
 1. In a fume hood, charge a round-bottom flask with the dried 2,6-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step.
 2. Carefully add phosphorus oxychloride (POCl_3) (3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

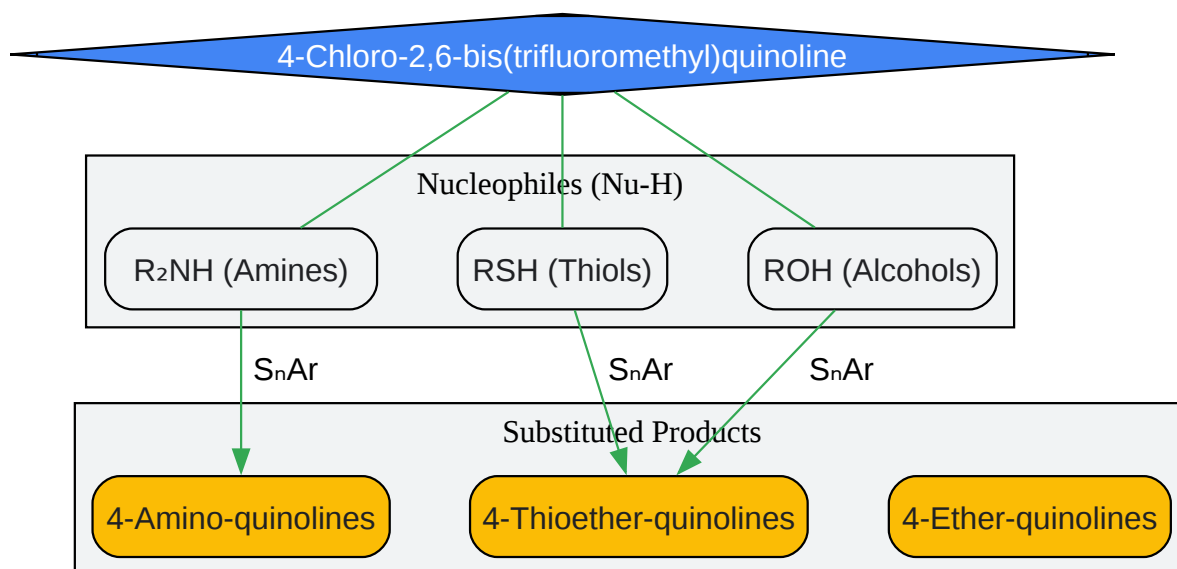
3. Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction should become a clear solution.
4. Monitor for the disappearance of the starting material by TLC.
5. After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic reaction.
6. Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until pH 7-8.
7. The crude product will precipitate. Filter the solid, wash with cold water, and dry.
8. Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure white solid.[\[6\]](#)

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Chloro-2,6-bis(trifluoromethyl)quinoline** lies in its predictable and versatile reactivity, which is dominated by the C4-chloro substituent.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of both the ring nitrogen and the two trifluoromethyl groups, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C4 position an electrophilic "hotspot."
- **Versatile Building Block:** This reactivity allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols), making it an ideal starting material for generating libraries of novel quinoline derivatives for high-throughput screening in drug discovery.[\[12\]](#) The synthesis of compounds for anticancer, anti-inflammatory, and agrochemical applications often leverages this key reaction.[\[6\]](#)
- **Palladium-Catalyzed Cross-Coupling:** The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds to further elaborate the molecular structure.[\[4\]](#)

Reactivity Hub Diagram



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Caption: Reactivity of the C4 position as a hub for diversification.

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable intermediate in several high-tech fields.

- **Pharmaceutical Development:** It is a key intermediate for synthesizing agents targeting a range of diseases.[6] The quinoline core is a known pharmacophore, and the trifluoromethyl groups can enhance drug-like properties, leading to candidates for anti-cancer and anti-inflammatory therapies.[3][5][6]
- **Agrochemicals:** The bioactivity of fluorinated quinolines extends to crop protection. This compound is used in formulating effective pesticides and fungicides, where metabolic stability and potency are crucial.[6]
- **Advanced Materials:** The presence of multiple fluorine atoms contributes to high thermal and chemical stability.[6] This makes it a building block for creating specialized fluorinated

materials and high-performance polymers with desirable properties for demanding applications.

Safety, Handling, and Storage

As with all specialized laboratory chemicals, proper handling is paramount to ensure safety. The following guidelines are based on data for structurally similar chloro- and trifluoromethyl-substituted heterocycles.^{[13][14][15]}

- Health Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.^{[13][15]}
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.^[14]
 - Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. Wash hands thoroughly after handling.^[14]
 - Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[13]
- Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials. Do not eat, drink, or smoke when using this product.^[15]
- Storage: Store in a tightly closed container in a dry, cool (0-8°C), and well-ventilated place.^{[6][13]}

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

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